molecular formula C6H14N2O B1228659 Cyclohexanol, 3,4-diamino- CAS No. 90015-88-6

Cyclohexanol, 3,4-diamino-

Cat. No. B1228659
CAS RN: 90015-88-6
M. Wt: 130.19 g/mol
InChI Key: BZGBKNAGHAETKC-UHFFFAOYSA-N
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Description

Cyclohexanol, 3,4-diamino- is a derivative of cyclohexanol, which is an organic compound with the formula HOCH(CH 2) 5 . Cyclohexanol is related to cyclohexane by replacement of one hydrogen atom by a hydroxyl group . This compound exists as a deliquescent colorless solid with a camphor-like odor .


Synthesis Analysis

Cyclohexanol is produced by the oxidation of cyclohexane in air, typically using cobalt catalysts . This process coforms cyclohexanone, and this mixture ("KA oil" for ketone-alcohol oil) is the main feedstock for the production of adipic acid . Alternatively, cyclohexanol can be produced by the hydrogenation of phenol . The synthesis of cyclohexanone is simple. First, sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid. Second, hypochlorous acid is added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction .


Molecular Structure Analysis

The molecular structure of cyclohexanol is characterized by a six-membered ring of carbon atoms, with one of the hydrogens replaced by a hydroxyl group . The IUPAC Standard InChI for cyclohexanol is InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2 .


Chemical Reactions Analysis

Cyclohexanol undergoes various chemical reactions. For instance, it can be dehydrogenated to form cyclohexanone, an important industrial process in the production of caprolactam and adipic acid . Also, the oxidation of cyclohexanol yields cyclohexanone .


Physical And Chemical Properties Analysis

Cyclohexanol is a viscous liquid, characterized by its relatively high melting point (25.93°C) and boiling point (161°C). A crucial trait of Cyclohexanol is its polarity . It is soluble in common organic solvents such as ethanol, acetone, and diethyl ether but sparingly soluble in water .

Safety and Hazards

Cyclohexanol is combustible and can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . It is harmful if swallowed or inhaled . Therefore, it is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . This suggests that cyclohexanol and its derivatives will continue to play a significant role in the chemical industry, particularly in the production of nylon and other polymers .

properties

IUPAC Name

3,4-diaminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-5-2-1-4(9)3-6(5)8/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGBKNAGHAETKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388966
Record name Cyclohexanol, 3,4-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanol, 3,4-diamino-

CAS RN

90015-88-6
Record name Cyclohexanol, 3,4-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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